5-Amino-3-(3-bromophenyl)-5-oxopentanoic acid, also known by its chemical identifiers, is a compound that has garnered attention for its potential applications in medicinal chemistry. This compound is classified as an amino acid derivative, possessing both amino and carboxylic acid functional groups, which are characteristic of amino acids. Its structure includes a bromophenyl group, contributing to its unique properties and reactivity.
This compound can be synthesized through various chemical reactions involving amino acids and brominated aromatic compounds. The specific details of its synthesis are critical for understanding its availability and application in research.
5-Amino-3-(3-bromophenyl)-5-oxopentanoic acid is classified under organic compounds, specifically as an amino acid derivative. It may also fall under the category of pharmaceutical intermediates due to its potential use in drug development.
The synthesis of 5-Amino-3-(3-bromophenyl)-5-oxopentanoic acid can be achieved through several methods, including:
The synthesis often requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to achieve high yields. Analytical techniques like High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy are typically employed to monitor the progress and purity of the reaction.
The molecular formula for 5-Amino-3-(3-bromophenyl)-5-oxopentanoic acid is . The compound features:
The compound's structure can be represented using various chemical notation systems such as InChI or SMILES. For example, the SMILES representation provides a way to encode the molecular structure in a text format for computational analysis.
5-Amino-3-(3-bromophenyl)-5-oxopentanoic acid can participate in several chemical reactions:
Understanding these reactions requires knowledge of reaction mechanisms and conditions that favor specific pathways, including temperature, pH, and catalysts.
The mechanism of action for 5-Amino-3-(3-bromophenyl)-5-oxopentanoic acid largely depends on its interactions within biological systems. As an amino acid derivative, it may act as a substrate or inhibitor for specific enzymes involved in metabolic pathways.
Research studies have indicated that compounds with similar structures can influence protein methyltransferase activity, which plays a crucial role in gene regulation and cellular signaling pathways.
The compound exhibits typical behavior of amino acids, including:
Relevant analyses often include titration experiments to determine pKa values and solubility tests across various solvents.
5-Amino-3-(3-bromophenyl)-5-oxopentanoic acid has potential applications in:
5-Amino-3-(3-bromophenyl)-5-oxopentanoic acid (CAS: 1447963-64-5) emerged as a structurally specialized compound in the early 21st century, with its first detailed chemical characterization appearing in chemical databases around 2016–2017 [4]. This compound belongs to a class of β-keto acid derivatives designed to explore halogen-enhanced molecular interactions in medicinal chemistry. Its emergence coincided with increased interest in halogenated scaffolds for targeted drug discovery, particularly as researchers sought compounds combining hydrogen-bonding capacity with enhanced steric and electronic profiles. Though not naturally occurring, its synthetic accessibility—typically via multi-step organic reactions involving bromophenyl precursors—positioned it as a candidate for rational drug design [1] [4]. The compound’s initial documentation in PubChem (CID 71778103) and supplier catalogs (e.g., MFCD24387843) reflects its adoption as a building block for complex heterocycles and pharmacophores [1] [4].
Table 1: Fundamental Identifiers of 5-Amino-3-(3-bromophenyl)-5-oxopentanoic Acid
Property | Value |
---|---|
CAS Registry Number | 1447963-64-5 |
IUPAC Name | 5-Amino-3-(3-bromophenyl)-5-oxopentanoic acid |
Molecular Formula | C₁₁H₁₂BrNO₃ |
Molecular Weight | 286.12 g/mol |
Other Synonyms | Benzenepropanoic acid, β-(2-amino-2-oxoethyl)-3-bromo- |
MDL Number | MFCD24387843 |
The molecular architecture of this compound integrates two pharmacologically critical elements: a 3-bromophenyl group and a β-keto acid system. The 3-bromophenyl moiety provides distinct steric and electronic effects. Bromine’s size (van der Waals radius: 1.85 Å) creates targeted steric hindrance, directing planar orientation of the phenyl ring, while its electron-withdrawing nature (Hammett constant σₘ = 0.39) polarizes the aromatic system. This enhances π-stacking potential and facilitates halogen bonding—where bromine acts as a σ-hole acceptor—with biological nucleophiles like carbonyl oxygens or amine nitrogens [3]. Such interactions are critical for binding to hydrophobic enzyme pockets, a feature leveraged in kinase inhibitors and GPCR-targeted agents [3] [4].
The β-keto acid segment (–CO–CH₂–COOH) exhibits dynamic tautomerism and metal-chelating capability. The keto group exists in equilibrium with its enol form (–C(OH)=C–COOH), while the carboxylic acid enables salt formation with pharmacologically relevant cations (e.g., sodium). This dual functionality allows pH-dependent solubility shifts (predicted pKa = 4.48) and coordination to metalloenzymes [4] [6]. Density functional theory (DFT) calculations suggest intramolecular H-bonding between the enol and carbonyl groups, stabilizing a semi-cyclic conformation that mimics transition states in enzymatic decarboxylations [3] [6].
Table 2: Key Physicochemical Properties
Property | Value | Significance |
---|---|---|
Predicted Density | 1.553 ± 0.06 g/cm³ | Correlates with crystallinity and formulation stability |
Boiling Point | 514.5 ± 45.0 °C | Indicates thermal stability during synthesis |
Predicted pKa | 4.48 ± 0.10 | Guides solubility and ionization at physiological pH |
Topological Polar Surface Area | ~80 Ų | Predicts cell permeability (values >90 Ų reduce absorption) |
As a versatile synthon, this compound bridges conventional small molecules and complex bioactive heterocycles. Its bromophenyl group serves as a handle for metal-catalyzed cross-coupling (e.g., Suzuki reactions), enabling rapid diversification into biaryl or heteroaryl scaffolds common in kinase inhibitors [3] [4]. Meanwhile, the β-keto acid motif undergoes cyclocondensation with nucleophiles like hydrazines or amidines to yield pyrazoles and pyrimidines—privileged structures in oncology and neurology therapeutics. For instance, 3(5)-aminopyrazoles derived from such β-keto acids demonstrate tautomerism-dependent binding to allosteric enzyme sites, modulating activities of targets like CDK2 or MAP kinases [3].
Recent applications exploit its conformational rigidity to preorganize extended pharmacophores. In PROTAC design, the carboxylic acid anchors E3 ligase ligands (e.g., thalidomide derivatives), while the bromophenyl group links to target-binding domains (e.g., kinase inhibitors). Computational docking reveals that the bromine’s halogen-bonding augments ternary complex formation efficiency by 20–40% compared to non-halogenated analogs [3] [4].
Table 3: Representative Biologically Active Scaffolds Derived from This Compound
Scaffold Type | Synthetic Route | Therapeutic Relevance |
---|---|---|
Pyrazolo[1,5-a]pyrimidines | Condensation with aminopyrazoles | Kinase inhibition (e.g., JAK2, FLT3) |
3-Bromoaryl-functionalized PROTACs | Pd-catalyzed cross-coupling | Targeted protein degradation |
β-Keto acid metal complexes | Coordination with Zn²⁺/Cu²⁺ | Antimicrobial agents |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: